molecular formula C21H38N2OS B610853 SIS17 CAS No. 2374313-54-7

SIS17

Cat. No.: B610853
CAS No.: 2374313-54-7
M. Wt: 366.6 g/mol
InChI Key: HSHXDCVZWHOWCS-UHFFFAOYSA-N
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Description

SIS17 is a potent and selective inhibitor of histone deacetylase 11 (HDAC11). It has an IC50 value of 0.83 μM, making it highly effective in inhibiting HDAC11 without affecting other histone deacetylases. This specificity makes this compound a valuable tool in epigenetic research and potential therapeutic applications .

Mechanism of Action

Target of Action

SIS17, also known as N’-Hexadecylthiophene-2-carbohydrazide or SIS-17, is a selective inhibitor of mammalian histone deacetylase 11 (HDAC 11) . HDAC 11 plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, thereby condensing the chromatin structure and repressing gene transcription .

Mode of Action

This compound interacts with HDAC 11 and inhibits its activity . Specifically, it inhibits the demyristoylation of the HDAC11 substrate, serine hydroxymethyl transferase 2 (SHMT2), without inhibiting other HDACs . This selective inhibition of HDAC 11 alters the acetylation status of histones, leading to changes in gene expression .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histone acetylation pathway . By inhibiting HDAC 11, this compound prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene transcription . The specific genes affected by this change in histone acetylation are likely to depend on the cellular context and the specific substrates of HDAC 11 in different cell types .

Pharmacokinetics

It is known that this compound is soluble in dmso , suggesting that it may be well-absorbed in the body

Result of Action

The inhibition of HDAC 11 by this compound leads to an increase in the acetylation of histones, which can alter gene expression . This can have various molecular and cellular effects depending on the specific genes that are upregulated or downregulated. For example, this compound has been shown to increase the fatty acylation level of SHMT2 in MCF7 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SIS17 involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure through selective reactions, such as alkylation and acylation.

    Purification: The final product is purified using techniques like column chromatography and recrystallization to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes. Industrial production also requires stringent quality control measures to maintain the compound’s efficacy and safety.

Chemical Reactions Analysis

Types of Reactions

SIS17 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.

    Substitution: Substitution reactions can introduce different substituents to the this compound molecule, affecting its properties and interactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties, making them useful for further research and development.

Scientific Research Applications

SIS17 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the role of HDAC11 in epigenetic regulation and gene expression.

    Biology: Helps in understanding the biological functions of HDAC11 and its role in cellular processes.

    Medicine: Potential therapeutic applications in treating diseases related to epigenetic dysregulation, such as cancer and neurodegenerative disorders.

    Industry: Used in the development of new drugs and therapeutic agents targeting HDAC11.

Comparison with Similar Compounds

Similar Compounds

    ACY-957: Another HDAC11 inhibitor with different selectivity and potency.

    4-Phenylbutyric Acid: A broad-spectrum HDAC inhibitor with less specificity for HDAC11.

    BRD3308: A selective inhibitor for HDAC6, used for comparison in specificity studies.

Uniqueness of SIS17

This compound stands out due to its high selectivity for HDAC11, making it a valuable tool for studying the specific functions of this enzyme. Its potency and specificity reduce off-target effects, making it more suitable for therapeutic applications compared to other HDAC inhibitors .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

N'-hexadecylthiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-23-21(24)20-17-16-19-25-20/h16-17,19,22H,2-15,18H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHXDCVZWHOWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNNC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701238689
Record name 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powder
Record name HYDROXYPROPYL METHYL CELLULOSE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Swelling in water, producing a clear to opalescent, viscous, colloidal solution. Insoluble in ethanol
Record name HYDROXYPROPYL METHYL CELLULOSE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

2374313-54-7
Record name 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2374313-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What makes SIS17 a promising compound in the context of cancer research?

A: Research suggests that this compound, by inhibiting HDAC11, could impact cancer progression and treatment response. HDAC11 has been linked to tumor immunity and clinical outcomes in various cancers []. Interestingly, high HDAC11 expression correlates with a better prognosis in cancers like kidney renal clear cell carcinoma (KIRC) and lower grade glioma (LGG), challenging the traditional view of HDAC11 as solely an oncogene []. This suggests a complex role of HDAC11 in different cancer types, making its inhibition a potentially valuable strategy for therapeutic intervention.

Q2: How does this compound interact with HDAC11 and what are the downstream effects of this interaction?

A: While the precise mechanism of this compound's interaction with HDAC11 requires further investigation, studies indicate that it acts as an activity-guided inhibitor []. This means its design was optimized through iterative rounds of synthesis and biological evaluation to specifically target HDAC11. One of the known downstream effects of this compound inhibiting HDAC11 is the blockage of demyristoylation of serine hydroxymethyl transferase 2, a confirmed HDAC11 substrate []. This specific inhibition, without affecting other HDACs, highlights this compound's selectivity and potential as a tool for dissecting HDAC11's biological functions [].

Q3: Could you elaborate on the significance of this compound's selectivity for HDAC11?

A: The development of HDAC inhibitors has traditionally faced challenges in achieving isoform selectivity. Most existing inhibitors target multiple HDACs, leading to potential off-target effects and limiting their therapeutic application []. This compound's selectivity for HDAC11 is particularly important because it allows researchers to investigate the specific functions of HDAC11 without interfering with other HDAC isoforms []. This is crucial for understanding the distinct roles of HDACs in various biological pathways and for developing more targeted and effective therapies.

Q4: Are there any known safety concerns or limitations associated with this compound?

A: While this compound demonstrates promising HDAC11 inhibitory activity and interesting preclinical findings, research on its safety profile is still in its early stages. Data regarding potential toxicity, adverse effects, and long-term impacts are currently limited []. Comprehensive toxicological studies are crucial to evaluate its safety profile and guide its potential for clinical translation.

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